molecular formula C15H18N2O2 B8268515 Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

Cat. No.: B8268515
M. Wt: 258.32 g/mol
InChI Key: BYQISFIBSIGMLV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is a polycyclic compound featuring a partially saturated azepine ring fused to an indole scaffold. Its structure includes a methyl ester at the 5-position and a methyl group at the 3-position of the azepinoindole system.

Properties

IUPAC Name

methyl 3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17-8-7-11-10-5-3-4-6-13(10)16-14(11)12(9-17)15(18)19-2/h3-6,12,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQISFIBSIGMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C(C1)C(=O)OC)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tryptamine-Based Cyclization

Tryptamine derivatives serve as precursors for constructing the bicyclic system. In a method adapted from vincadifformine synthesis, methyl bromopyruvate reacts with tryptamine hydrochloride in anhydrous methanol under reflux to form a tetrahydro-β-carboline intermediate. Subsequent cyclization via intramolecular alkylation, employing agents like tert-butyl hypochlorite, generates the azepine ring. For example, treating 2-benzoyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole with tert-butyl hypochlorite yields chloroindolenine, which undergoes malonate addition to form the azepinoindole core.

Indole Functionalization and Ring Expansion

Alternative approaches functionalize pre-existing indole derivatives. Methyl indole-5-carboxylate undergoes sequential N-alkylation and ring expansion using reagents such as thallium t-butyl methyl malonate in refluxing benzene. This method ensures regioselective formation of the seven-membered azepine ring, critical for avoiding undesired pentacyclic byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Benzene or dichloroethane at 70–80°C promote efficient ring closure.

  • Decarboxylation : Trifluoroacetic acid in 1,2-dichloroethane at reflux selectively removes tert-butyl ester groups without affecting the methyl ester.

  • Hydrogenation : Pd/C (5%) in methanol under H₂ (1–3 atm) achieves quantitative debenzylation.

Catalytic Systems

  • Thallium Salts : Critical for malonate additions, though toxicity concerns necessitate strict handling protocols.

  • Acid Catalysts : Trifluoroacetic anhydride accelerates decarboxylation but requires anhydrous conditions to prevent hydrolysis.

Synthetic Route Comparison

MethodKey StepsYield (%)AdvantagesLimitations
Tryptamine CyclizationBromopyruvate coupling, Cyclization83High regioselectivityMulti-step purification
Indole Ring ExpansionMalonate addition, Decarboxylation63–93Scalable, avoids toxic reagentsRequires specialized catalysts
Reductive AminationFormaldehyde condensation, Hydrogenation80–93Selective methylationSensitivity to over-reduction

Spectroscopic Validation

Post-synthetic analysis ensures structural fidelity:

  • ¹H NMR : Methyl ester protons resonate at δ 3.6–3.8 ppm (singlet), while the N-methyl group appears at δ 2.3–2.5 ppm (triplet).

  • IR : Strong carbonyl stretches at 1720–1740 cm⁻¹ confirm ester functionality.

  • MS : Molecular ion peak at m/z 258.32 aligns with the molecular formula C₁₅H₁₈N₂O₂.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing six-membered ring formation is minimized using bulky malonate esters.

  • Byproduct Formation : Chromatographic purification (silica gel, dichloromethane/methanol) resolves intermediates.

  • Stability Issues : Storage at 2–8°C under inert atmosphere prevents decomposition .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The azepinoindole scaffold is a versatile framework in medicinal chemistry. Below, we compare Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate with structurally related compounds, focusing on substituent effects, regioselectivity, and synthetic yields.

Substituent Position and Regioselectivity

The position of substituents on the indole and azepine rings significantly influences cyclization outcomes and regiochemical preferences. For example:

  • 5-Hydroxy-1H-indole-2-carboxylic acid (10) and 5-benzyloxy-1H-indole-2-carboxylic acid (15) were synthesized from 3-hydroxybenzaldehyde, with cyclization regioselectivity dependent on substituent placement. The presence of a benzyl group at the 5-position required careful protection/deprotection strategies to avoid N,O-dibenzylation .
  • 3-Methoxy-azidocinnamate esters cyclize to yield 5-methoxy- and 7-methoxyindole carboxylates in a 1:1 ratio, whereas 3,4-dimethoxy derivatives produce 5,6-dimethoxyindole carboxylates with high regioselectivity .

In contrast, the target compound’s 3-methyl and 5-carboxylate groups likely direct cyclization to favor the observed hexahydroazepino[4,5-b]indole configuration, though explicit data are unavailable in the evidence.

Hexahydroazepinoindole Derivatives

  • 7-Fluoro-10-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride (61): Synthesized from (2-fluoro-5-methyl-phenyl)hydrazine and tert-butyl 4-oxo-azepane-1-carboxylate, this compound features a fluorine atom at the 7-position and a methyl group at the 10-position. Its synthesis achieved a 28% yield, highlighting the challenges in optimizing reactions for polycyclic systems .
  • Methyl 5-hydroxy-1H-indole-2-carboxylate (9) : Synthesized in 42% yield via azidocinnamate cyclization, this compound lacks the azepine ring but demonstrates the impact of electron-donating groups (e.g., hydroxyl) on indole reactivity .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 5-carboxylate group in the target compound may enhance solubility compared to hydroxyl or benzyloxy substituents, as seen in compound 15 .
  • This could influence binding interactions in biological systems.

Biological Activity

Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : Not specified in the sources but related compounds exist under CAS 7546-66-9 for the base structure.

Recent studies have focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a non-competitive inhibitor of various nAChR subtypes. The following points summarize its mechanism:

  • Inhibition Profile :
    • The compound shows selective inhibition of nAChR subtypes with IC50 values indicating potency:
      • α9α10 (IC50 = 5.1 μM)
      • α7β2 (IC50 = 5.6 μM)
      • α7 (IC50 = 6.4 μM)
      • α6/α3β2β3 (IC50 = 25 μM)
      • α4β2 (IC50 = 62 μM) .
  • Allosteric Modulation :
    • Molecular docking studies reveal that the compound interacts with specific sites on the receptor that are critical for its inhibitory effects. This includes binding to the cytoplasmic domain and extracellular-transmembrane junctions of the nAChRs .

Biological Activities

The biological activities associated with this compound include:

  • Neuroprotective Effects : The compound's interaction with nAChRs suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
    • Indole derivatives have shown significant activity against lung cancer cells (A549) and other human cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Pharmacological Studies :
    • A study highlighted the compound's role in inhibiting ACh-evoked currents in different nAChR subtypes without direct competitive antagonism . This suggests a unique pathway for therapeutic intervention.
  • Cytotoxicity Assessments :
    • Research on related indole compounds has demonstrated varying degrees of cytotoxicity against cancer cell lines like HeLa and L1210 . While specific data on this compound is limited in direct studies, its structural similarity to known active compounds provides a basis for further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate, and how do reaction conditions impact yield?

  • Methodology : The compound is synthesized via multi-step routes involving cyclization and functional group modifications. For example, precursor indole derivatives (e.g., indole-5-carboxylic acid esters) are condensed with azepine intermediates under reflux conditions in acetic acid. Optimization of solvent choice (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., sodium acetate) is critical to achieving >90% purity .
  • Key Considerations :

  • Side reactions (e.g., over-alkylation) must be minimized using controlled stoichiometry.
  • Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How is the stereochemistry and solid-state conformation of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) reveal intermolecular N–H⋯phenyl hydrogen bonds (mean H⋯phenyl distance: 2.32 Å) and confirm trans-reduction stereochemistry in related analogs .
  • Complementary Techniques :

  • NMR spectroscopy (¹H/¹³C) to assign proton environments and confirm regiochemistry.
  • Computational modeling (DFT) to validate spatial arrangements .

Q. What are the primary challenges in sourcing and characterizing this compound for research?

  • Sourcing : The compound is classified as a "rare chemical" by suppliers (e.g., Sigma-Aldrich), with limited analytical data provided. Researchers must independently verify identity/purity via LC-MS and elemental analysis .
  • Characterization :

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what are the implications for its pharmacological profile?

  • Mechanistic Insights :

  • Binds to 5-HT₂A (Kᵢ = 24 nM) and 5-HT₂B (Kᵢ = 16 nM) receptors as a partial agonist (efficacy <80% vs. full agonist DOI).
  • Activates 5-HT₂A with EC₅₀ = 9 nM, inducing anxiolytic/sedative effects in mice without hallucinogenic activity .
    • Experimental Models :
  • In vivo: Elevated O-maze and novelty-suppressed feeding tests (NSFT) at 15 mg/kg.
  • In vitro: Radioligand displacement assays using [³H]ketanserin .

Q. How do structural modifications to the azepinoindole core influence biological activity?

  • Structure-Activity Relationship (SAR) :

ModificationImpact
Methyl group at position 3Enhances metabolic stability and 5-HT₂A affinity .
Carboxylate ester (vs. free acid)Improves blood-brain barrier penetration .
  • Comparison with Analogs :
  • Ethyl ester derivatives show reduced receptor potency due to steric hindrance .

Q. What experimental strategies resolve contradictions between receptor activation and absence of hallucinogenic effects?

  • Hypothesis Testing :

  • Volinanserin (5-HT₂A antagonist) co-administration : Inhibits sedative effects at 40 mg/kg, confirming receptor-specific mechanisms .
  • Electroencephalography (EEG) : Demonstrates δ-wavelength dominance (deep sleep) without hallucinogen-associated γ-oscillations .
    • Molecular Docking : Reveals unique binding poses (e.g., non-overlap with DOI’s hallucinogenic pharmacophore) .

Q. How is the compound’s pharmacokinetic profile optimized for preclinical studies?

  • Key Parameters :

  • Bioavailability : Ester prodrug design enhances solubility (logP = 2.1) .
  • Half-life : Repeated dosing (5 mg/kg) shows no cumulative effects, suggesting rapid clearance .
    • Analytical Methods :
  • HPLC-UV for plasma concentration monitoring.
  • Metabolite identification via tandem MS .

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